Selective Inhibition of Phenylalanyl-tRNA Synthetase (PheRS) in Gram-Negative Bacteria Versus Mammalian Orthologs
Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate exhibits species-selective inhibition of phenylalanyl-tRNA synthetase (PheRS) [1]. In a cell-based screen, it inhibited the growth of wild-type Escherichia coli and Acinetobacter baumannii but showed no growth inhibition against the Gram-positive organism Bacillus subtilis [1]. Biochemical assays confirmed that the compound inhibited PheRS from E. coli and A. baumannii but did not inhibit human PheRS or the PheRS from B. subtilis [1]. The structural basis for this selectivity was elucidated by X-ray crystallography, revealing that the compound's benzyl group mimics the phenylalanine side chain while its 2-(cyclohexen-1-yl)ethyl substituent induces a complementary hydrophobic binding pocket [1]. This dual binding mode and resulting species-selectivity profile is distinct from other known PheRS inhibitors and is essential for its potential therapeutic index.
Human / B. subtilis PheRS: Not inhibited
| Evidence Dimension | Species-selective PheRS inhibition and antibacterial activity |
|---|---|
| Target Compound Data | Inhibits E. coli and A. baumannii growth; inhibits E. coli and A. baumannii PheRS; does not inhibit B. subtilis or human PheRS |
| Comparator Or Baseline | B. subtilis PheRS (no inhibition) and human PheRS (no inhibition) |
| Quantified Difference | Qualitative difference (active vs. inactive) based on organism |
| Conditions | Cell-based growth inhibition assays and biochemical PheRS activity assays |
Why This Matters
This species-selective inhibition profile is a key differentiator for researchers developing narrow-spectrum antibiotics targeting drug-resistant Gram-negative pathogens while minimizing off-target effects on human cells.
- [1] Kim, J. et al. J. Am. Chem. Soc. 2021, 143(2), 623-627. Simple Secondary Amines Inhibit Growth of Gram-Negative Bacteria through Highly Selective Binding to Phenylalanyl-tRNA Synthetase. View Source
